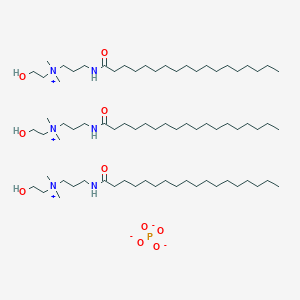
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 2-chloroethanol to form 2-hydroxyethyldimethyl-3-stearamidopropylammonium chloride. Finally, the chloride is reacted with phosphoric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process typically includes steps such as esterification, amidation, and quaternization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and alcohols.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives .
Scientific Research Applications
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies as an antistatic agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of antistatic coatings and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate involves its interaction with molecular targets such as cell membranes and proteins. It exerts its effects by altering the surface properties of these targets, leading to changes in their behavior and function . The compound’s antistatic properties are attributed to its ability to reduce surface charge buildup .
Comparison with Similar Compounds
Similar Compounds
- Stearamidopropyl dimethylamine
- 2-Hydroxyethyldimethyl-3-stearamidopropylammonium chloride
- Stearamidopropyl dimethyl 2-hydroxyethyl ammonium dihydrogen phosphate
Uniqueness
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate is unique due to its combination of antistatic properties and its ability to function as a surfactant and emulsifying agent. This makes it particularly valuable in industrial applications where both properties are required .
Properties
Molecular Formula |
C75H159N6O10P |
|---|---|
Molecular Weight |
1336.1 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;phosphate |
InChI |
InChI=1S/3C25H52N2O2.H3O4P/c3*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h3*28H,4-24H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
ABQHBQCCWBISPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















